molecular formula C17H26N4O2S B2846446 N-[1-(6-Cyclopropylpyridazin-3-yl)azetidin-3-yl]-N-methylcyclohexanesulfonamide CAS No. 2415513-46-9

N-[1-(6-Cyclopropylpyridazin-3-yl)azetidin-3-yl]-N-methylcyclohexanesulfonamide

Cat. No. B2846446
M. Wt: 350.48
InChI Key: WXKUVGHONFXVNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(6-Cyclopropylpyridazin-3-yl)azetidin-3-yl]-N-methylcyclohexanesulfonamide is a chemical compound that has attracted the attention of many researchers due to its potential applications in the field of medicine. This compound is also known as CP-945,598 and is a selective antagonist of the cannabinoid receptor CB1.

Mechanism Of Action

N-[1-(6-Cyclopropylpyridazin-3-yl)azetidin-3-yl]-N-methylcyclohexanesulfonamide acts as a selective antagonist of the cannabinoid receptor CB1. This receptor is found in the brain and is involved in the regulation of various physiological processes, including pain sensation, appetite, and mood. By blocking the CB1 receptor, N-[1-(6-Cyclopropylpyridazin-3-yl)azetidin-3-yl]-N-methylcyclohexanesulfonamide can reduce pain and inflammation, and also has potential applications in the treatment of addiction and psychiatric disorders.

Biochemical And Physiological Effects

N-[1-(6-Cyclopropylpyridazin-3-yl)azetidin-3-yl]-N-methylcyclohexanesulfonamide has been shown to have several biochemical and physiological effects. It can reduce the activation of the CB1 receptor, which leads to a decrease in the release of neurotransmitters such as dopamine and glutamate. This can result in a reduction in pain and inflammation, as well as a decrease in the rewarding effects of drugs of abuse.

Advantages And Limitations For Lab Experiments

One of the main advantages of N-[1-(6-Cyclopropylpyridazin-3-yl)azetidin-3-yl]-N-methylcyclohexanesulfonamide is its selectivity for the CB1 receptor. This makes it a valuable tool for studying the role of this receptor in various physiological processes. However, one limitation of this compound is its relatively low potency, which can make it difficult to achieve significant effects at lower concentrations.

Future Directions

There are several future directions for research on N-[1-(6-Cyclopropylpyridazin-3-yl)azetidin-3-yl]-N-methylcyclohexanesulfonamide. One area of interest is the development of more potent analogs of this compound that can achieve greater effects at lower concentrations. Another area of research is the investigation of the potential applications of this compound in the treatment of addiction and psychiatric disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of N-[1-(6-Cyclopropylpyridazin-3-yl)azetidin-3-yl]-N-methylcyclohexanesulfonamide and its effects on various physiological processes.

Synthesis Methods

The synthesis of N-[1-(6-Cyclopropylpyridazin-3-yl)azetidin-3-yl]-N-methylcyclohexanesulfonamide involves several steps. The first step is the preparation of 6-cyclopropylpyridazine, which is achieved by reacting 2-chloro-6-cyclopropylpyridine with hydrazine hydrate. The second step involves the preparation of N-methylazetidine, which is obtained by reacting N-methyl-2-pyrrolidone with sodium hydride and ethyl chloroacetate. The final step is the coupling of 6-cyclopropylpyridazine and N-methylazetidine with N-methylcyclohexanesulfonamide to obtain N-[1-(6-Cyclopropylpyridazin-3-yl)azetidin-3-yl]-N-methylcyclohexanesulfonamide.

Scientific Research Applications

N-[1-(6-Cyclopropylpyridazin-3-yl)azetidin-3-yl]-N-methylcyclohexanesulfonamide has been extensively studied for its potential applications in the treatment of various medical conditions. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties, making it a potential candidate for the treatment of chronic pain, epilepsy, and other neurological disorders.

properties

IUPAC Name

N-[1-(6-cyclopropylpyridazin-3-yl)azetidin-3-yl]-N-methylcyclohexanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O2S/c1-20(24(22,23)15-5-3-2-4-6-15)14-11-21(12-14)17-10-9-16(18-19-17)13-7-8-13/h9-10,13-15H,2-8,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXKUVGHONFXVNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NN=C(C=C2)C3CC3)S(=O)(=O)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(6-Cyclopropylpyridazin-3-yl)azetidin-3-yl]-N-methylcyclohexanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.